molecular formula C21H21N5O3S B11274714 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11274714
M. Wt: 423.5 g/mol
InChI Key: UCIZEQJSXDDOSU-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.

      Major Products: Without experimental data, we can’t definitively state the major products formed during reactions involving this compound.

  • Scientific Research Applications

      Chemistry: Investigate its role as a potential ligand or catalyst.

      Biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

      Industry: Consider applications in materials science or organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action remains speculative due to limited available data. It likely interacts with specific cellular targets or pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight the structural features that set this compound apart from others.

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C21H21N5O3S

    Molecular Weight

    423.5 g/mol

    IUPAC Name

    2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

    InChI

    InChI=1S/C21H21N5O3S/c1-12-4-7-15(8-5-12)23-18(28)11-30-21-24-20(29)19(25-26-21)16-10-13(2)6-9-17(16)22-14(3)27/h4-10H,11H2,1-3H3,(H,22,27)(H,23,28)(H,24,26,29)

    InChI Key

    UCIZEQJSXDDOSU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)C

    Origin of Product

    United States

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